Trinitrophenylaminolauryl triglyceride
Description
Properties
CAS No. |
96337-55-2 |
|---|---|
Molecular Formula |
C57H80N12O24 |
Molecular Weight |
1317.3 g/mol |
IUPAC Name |
2,3-bis[12-(2,4,6-trinitroanilino)dodecanoyloxy]propyl 12-(2,4,6-trinitroanilino)dodecanoate |
InChI |
InChI=1S/C57H80N12O24/c70-52(28-22-16-10-4-1-7-13-19-25-31-58-55-46(64(79)80)34-42(61(73)74)35-47(55)65(81)82)91-40-45(93-54(72)30-24-18-12-6-3-9-15-21-27-33-60-57-50(68(87)88)38-44(63(77)78)39-51(57)69(89)90)41-92-53(71)29-23-17-11-5-2-8-14-20-26-32-59-56-48(66(83)84)36-43(62(75)76)37-49(56)67(85)86/h34-39,45,58-60H,1-33,40-41H2 |
InChI Key |
ASARKZZECMLHFP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
96337-55-2 |
Synonyms |
TNPAL triglyceride trinitrophenylaminolauryl triglyceride |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Reactants :
-
ω-Aminolauric acid (1 equivalent)
-
TNBS (1 equivalent)
-
-
Solvent : Aqueous buffer (pH ~8–9) to facilitate deprotonation of the amine group.
-
Temperature : Room temperature (20–25°C) under stirring for 2–4 hours.
-
Product Isolation : The yellow TNPAL precipitates upon acidification (pH 2–3) and is purified via recrystallization from ethanol/water mixtures.
Structural Confirmation:
-
Spectroscopy :
Esterification of TNPAL with Glycerol
The triglyceride is synthesized via stepwise esterification of glycerol’s hydroxyl groups with TNPAL. This process requires activation of the carboxylic acid group of TNPAL, typically achieved through acyl chloride intermediacy or direct condensation under acidic conditions.
Acyl Chloride-Mediated Esterification
-
Step 1 : Conversion of TNPAL to TNPAL-chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(C₂H₅)₃N].
-
Conditions : Reflux at 60–70°C for 2 hours under anhydrous conditions.
-
-
Step 2 : Gradual addition of TNPAL-chloride to glycerol in pyridine or dimethylformamide (DMF).
-
Workup : Precipitation in ice-cold water, followed by filtration and drying.
Direct Acid-Catalyzed Condensation
Purification and Characterization
Chromatographic Separation
Crystallization
Analytical Validation
-
Spectrophotometry : Quantification via UV absorbance at 340 nm (ε ≈ 14,500 M⁻¹cm⁻¹).
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 1,279.4 [M+H]⁺ (C₅₄H₆₂N₁₂O₂₄).
-
NMR :
Challenges and Optimization
-
Byproduct Formation : Mono- and di-esters necessitate rigorous purification. Increasing glycerol excess (5:1 molar ratio) improves triglyceride yield to ~85%.
-
Stability : TNPAL’s nitro groups are photosensitive; reactions require amber glassware and inert atmospheres.
-
Scalability : Solvent-free esterification under vacuum (10 mmHg) at 160–175°C with metal oxide catalysts (e.g., CaO) enhances efficiency, though this method remains untested for TNPAL triglycerides.
Applications in Enzymatic Assays
Trinitrophenylaminolauryl triglyceride’s chromogenic properties enable its use as a substrate for lipase activity assays. Hydrolysis releases TNPAL, which is extracted and quantified spectrophotometrically .
Q & A
Q. What experimental designs are suitable for studying the compound’s interaction with lipid droplet-associated proteins like ATGL (adipose triglyceride lipase)?
- Methodological Answer : Use co-immunoprecipitation (Co-IP) assays in hepatocyte models to assess ATGL recruitment to lipid droplets. Quantify colocalization via confocal microscopy with fluorescently tagged ATGL and lipid dyes (e.g., BODIPY 493/503). For functional validation, employ siRNA knockdown of ATGL and measure β-oxidation rates via Seahorse extracellular flux analysis. Reference studies on thyroid hormone-induced lipid mobilization for mechanistic parallels .
Q. How does this compound influence mitochondrial β-oxidation, and how can conflicting data on its metabolic effects be resolved?
- Methodological Answer : Contradictory results may arise from cell-specific differences in CPT1 (carnitine palmitoyltransferase 1) expression. Use qPCR to quantify CPT1 isoforms (CPT1A vs. CPT1B) in target tissues. Measure mitochondrial respiration using high-resolution respirometry (Oroboros O2k) and compare with radiolabeled [¹⁴C]-palmitate oxidation assays. Control for batch variability in cell culture media, as lipid-free albumin concentrations impact baseline oxidation rates .
Q. What are the implications of the compound’s nitro groups in promoting oxidative stress, and how can this be mitigated in long-term studies?
- Methodological Answer : The trinitrophenyl moiety generates reactive oxygen species (ROS) via redox cycling. Quantify ROS using fluorescent probes (e.g., DCFH-DA) and counteract with antioxidants like N-acetylcysteine (NAC). For in vivo models, pair the compound with mitochondrial-targeted antioxidants (e.g., MitoQ) and monitor glutathione peroxidase activity. Validate findings using electron paramagnetic resonance (EPR) to detect free radical intermediates .
Q. How can researchers address discrepancies in the compound’s role in atherogenesis when using different animal models?
- Methodological Answer : Discrepancies between murine and rabbit models often stem from differences in LDL receptor expression and lipoprotein profiles. Standardize diets (e.g., 0.5% cholesterol for rabbits vs. Western diets for mice) and measure aortic plaque burden via Oil Red O staining. Cross-validate findings with human endothelial cell assays under shear stress conditions to assess monocyte adhesion and foam cell formation .
Data Contradiction Analysis
Q. Why do studies report opposing effects of this compound on hepatic steatosis?
- Methodological Answer : Discrepancies may arise from variations in experimental duration and dosage. Acute exposure (<24 hours) may upregulate β-oxidation, while chronic exposure (>72 hours) depletes mitochondrial cofactors (e.g., CoA), leading to lipid accumulation. Use time-course RNA sequencing to track PPARα and SREBP1c expression dynamics. Pair with lipidomic profiling to distinguish between de novo lipogenesis and dietary lipid incorporation .
Quality Control and Standardization
Q. What protocols ensure batch-to-batch consistency in this compound synthesis for multicenter trials?
- Methodological Answer : Adopt Good Laboratory Practice (GLP) guidelines: (1) Document raw material sources (e.g., lauroyl chloride CAS 112-16-3), (2) validate intermediate purity via gas chromatography (GC), and (3) use certified reference materials (CRMs) for calibration. Interlaboratory validation through programs like the National Cholesterol Reference Method Laboratory Network (CRMLN) ensures harmonized triglyceride quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
